2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, is well-documented for its simplicity and versatility. These compounds can be synthesized through various chemical reactions, employing different starting materials and conditions to yield a wide array of biologically active molecules. For instance, the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives showcases the adaptability and potential for in vitro anti-inflammatory activity of pyrimidine scaffolds (Gondkar et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including our compound of interest, often contributes to their broad spectrum of biological activities. The core pyrimidine structure allows for significant synthetic flexibility, which is crucial for the development of new therapeutic agents. Studies on structure-activity relationships (SAR) emphasize the influence of substituents on the pyrimidine nucleus, affecting the compound's biological activity and potency (Natarajan et al., 2022).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, leading to the formation of compounds with diverse pharmacological properties. The versatility in chemical reactions, including substitutions, additions, and cyclizations, expands the utility of pyrimidine derivatives in medicinal chemistry. For example, the N-dealkylation of arylpiperazine derivatives is a significant reaction pathway that affects the disposition and metabolism of various clinically relevant compounds (Caccia, 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are critical for their pharmacokinetic profiles and therapeutic efficacy. These properties are influenced by the molecular structure and substituents on the pyrimidine ring, affecting drug absorption, distribution, metabolism, and excretion (ADME) processes.
Chemical Properties Analysis
Pyrimidine derivatives exhibit a wide range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are essential for the interaction of pyrimidine derivatives with biological targets, influencing their binding affinity and mechanism of action. The chemical versatility of pyrimidine derivatives supports their application in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory treatments (Kumar & Deep, 2019).
Mechanism of Action
Target of Action
The compound 2-{4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine is a phenoxy herbicide . Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .
Mode of Action
The mode of action of this compound is similar to other phenoxy herbicides. It mimics the auxin growth hormone, leading to rapid, uncontrolled growth in broad-leaf plants . This uncontrolled growth eventually leads to the death of the plant, a phenomenon often referred to as "growing to death" .
Biochemical Pathways
The compound affects the auxin signaling pathway in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. By mimicking these hormones, the compound disrupts normal plant growth and development, leading to the death of the plant .
Result of Action
The result of the compound’s action is the death of broad-leaf plants . By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these plants, which eventually leads to their death .
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-13-11-14(3-4-15(13)18)24-12-16(23)21-7-9-22(10-8-21)17-19-5-2-6-20-17/h2-6,11H,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUNGLNKSNHGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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